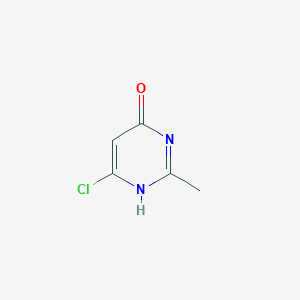

6-Chloro-2-Methyl-4-Pyrimidinol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNANRGHPXMUJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304414 | |

| Record name | 6-Chloro-2-Methyl-4-Pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17551-52-9 | |

| Record name | 17551-52-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-Methyl-4-Pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-methyl-4-pyrimidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-Methyl-4-Pyrimidinol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2-Methyl-4-Pyrimidinol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, numbering, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and Numbering

This compound (CAS No: 17551-52-9) is a substituted pyrimidine derivative.[1][2][3][4] The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. In this specific compound, a chlorine atom is attached at position 6, a methyl group at position 2, and a hydroxyl group at position 4.

The standard IUPAC numbering of the pyrimidine ring starts from one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants. For this compound, the numbering is as follows:

It is important to note that this compound can exist in tautomeric forms, the hydroxy form (enol) and the keto form (6-Chloro-2-methyl-1H-pyrimidin-4-one).[2][5] The equilibrium between these two forms can be influenced by the solvent and pH.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 17551-52-9 | [1][2][3][4] |

| Molecular Formula | C5H5ClN2O | [1][2][6] |

| Molecular Weight | 144.56 g/mol | [1][4] |

| Appearance | White to light yellow powder/crystal | [6] |

| Melting Point | 228.0 - 238.0 °C | [6] |

| Flash Point | 233 °C | [3] |

| SMILES | Clc1[nH]c(n--INVALID-LINK--=O)C | [1] |

| InChI | 1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) | [1] |

Synthesis

The synthesis of this compound typically involves the chlorination of a pyrimidine precursor followed by selective hydrolysis. A common synthetic route starts from 2-Methyl-4,6-dihydroxypyrimidine.

Experimental Protocol: Synthesis via Selective Hydrolysis

This protocol outlines the synthesis of this compound from 4,6-Dichloro-2-methylpyrimidine, which can be prepared from 2-Methyl-4,6-dihydroxypyrimidine.[7]

Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine

-

Reactants: 2-Methyl-4,6-dihydroxypyrimidine, Phosphorus oxychloride (POCl₃).

-

Procedure: A mixture of 2-Methyl-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride is heated under reflux. The reaction progress is monitored by a suitable technique (e.g., TLC or GC). After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Step 2: Selective Hydrolysis to this compound

-

Reactants: 4,6-Dichloro-2-methylpyrimidine, aqueous base (e.g., NaOH).

-

Procedure: 4,6-Dichloro-2-methylpyrimidine is dissolved in a suitable solvent (e.g., dioxane or ethanol). A stoichiometric amount of an aqueous base is added dropwise at a controlled temperature. The chlorine atom at the 4-position is more susceptible to nucleophilic substitution than the one at the 6-position due to the electronic effects of the ring nitrogen atoms.[7] The reaction is stirred until completion (monitored by TLC or HPLC). The reaction mixture is then acidified to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Applications in Research and Drug Development

Substituted pyrimidines are a class of compounds with a wide range of biological activities and are core structures in many pharmaceuticals. This compound serves as a versatile building block for the synthesis of more complex molecules. The chloro and hydroxyl groups provide reactive sites for further functionalization, enabling the generation of libraries of compounds for screening in drug discovery programs. For instance, the chlorine atom can be displaced by various nucleophiles to introduce different substituents at the 6-position.

References

- 1. 6-Chloro-2-methylpyrimidin-4-ol AldrichCPR 17551-52-9 [sigmaaldrich.com]

- 2. 6-Chloro-4-hydroxy-2-methylpyrimidine, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | 17551-52-9 | SAA55152 [biosynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. 6-Chloro-4-hydroxy-2-methylpyrimidine, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | 17551-52-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to 6-Chloro-2-Methyl-4-Pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-Methyl-4-Pyrimidinol is a substituted pyrimidine that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a reactive chlorine atom and a hydroxyl group on the pyrimidine core, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its role as a precursor in the development of potentially therapeutic agents.

Chemical and Physical Properties

This compound, with the CAS number 17551-52-9, is a solid at room temperature. Its fundamental properties are summarized in the table below. The molecule contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. The presence of a chloro group, a methyl group, and a hydroxyl group (in its tautomeric pyrimidinone form) imparts specific reactivity and characteristics to the compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂O | |

| Molecular Weight | 144.56 g/mol | |

| CAS Number | 17551-52-9 | |

| Physical Form | Solid | |

| SMILES | Clc1[nH]c(n--INVALID-LINK--=O)C | |

| InChI | 1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) |

Synthesis

The primary route for the synthesis of this compound involves the selective hydrolysis of 4,6-dichloro-2-methylpyrimidine. This precursor is typically synthesized from 2-methyl-4,6-dihydroxypyrimidine. The overall synthetic pathway can be visualized as a two-step process.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

A common method for the dichlorination of 2-methyl-4,6-dihydroxypyrimidine involves the use of phosphorus oxychloride (POCl₃) or triphosgene. A patented method describes the reaction of 4,6-dihydroxy-2-methylpyrimidine with triphosgene in the presence of N,N-diethylaniline in dichloroethane.

Step 2: Selective Hydrolysis to this compound

The conversion of 4,6-dichloro-2-methylpyrimidine to this compound is achieved through controlled hydrolysis. The chlorine atom at the 4-position is more susceptible to nucleophilic substitution by a hydroxide ion than the chlorine at the 6-position. This regioselectivity is attributed to the electronic effects of the nitrogen atoms within the pyrimidine ring. Careful control of reaction conditions, such as temperature and the concentration of the hydrolyzing agent, is crucial to favor the formation of the desired monosubstituted product.

Role in Drug Discovery and Development

While specific biological activities for this compound itself are not extensively documented in publicly available literature, its significance lies in its role as a versatile chemical intermediate for the synthesis of biologically active molecules. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of therapeutic agents.

Derivatives of pyrimidine have shown a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This compound provides a valuable starting point for the synthesis of novel pyrimidine derivatives due to the differential reactivity of its functional groups. The chlorine atom can be displaced by various nucleophiles to introduce diverse substituents, while the hydroxyl group can be modified or can influence the electronic properties of the molecule.

Caption: Role of this compound in synthesis.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the methyl protons, the proton on the pyrimidine ring, and a broad signal for the hydroxyl proton (which may exchange with D₂O).

-

¹³C NMR: Resonances for the methyl carbon, the carbons of the pyrimidine ring (with the carbon attached to the chlorine showing a characteristic shift), and the carbon bearing the hydroxyl group.

-

IR Spectroscopy: Absorption bands corresponding to O-H stretching, N-H stretching (for the tautomeric form), C=O stretching (for the pyrimidinone tautomer), C-N stretching, and C-Cl stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 144.56 g/mol , along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Researchers are advised to perform their own analytical characterization to confirm the identity and purity of this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of medicinal chemistry and drug development. Its straightforward synthesis from readily available precursors and the reactivity of its functional groups make it an attractive starting material for the creation of libraries of novel pyrimidine derivatives. While the compound itself may not possess significant biological activity, its role as a molecular scaffold for the development of new therapeutic agents is of considerable interest to researchers in academia and the pharmaceutical industry. Further exploration of the reactions of this compound and the biological evaluation of its derivatives are warranted to fully exploit its potential in the quest for new and effective drugs.

6-Chloro-2-Methyl-4-Pyrimidinol synthesis pathway from dimethyl malonate

An In-depth Technical Guide on the Synthesis of 6-Chloro-2-Methyl-4-Pyrimidinol and its Dichloro Derivative from Dimethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and well-documented two-step pathway for the synthesis of 4,6-dichloro-2-methylpyrimidine, a key intermediate in pharmaceutical development, starting from dimethyl malonate. The synthesis proceeds via the formation of 4,6-dihydroxy-2-methylpyrimidine. The target compound, this compound, represents a tautomeric form of the dihydroxy intermediate and is not the final stable product of the subsequent chlorination step.

Synthesis Pathway Overview

The synthesis is comprised of two primary stages:

-

Cyclocondensation: The initial step involves the base-catalyzed cyclocondensation of dimethyl malonate with acetamidine hydrochloride. This reaction forms the core pyrimidine ring structure, yielding 4,6-dihydroxy-2-methylpyrimidine.

-

Chlorination: The intermediate, 4,6-dihydroxy-2-methylpyrimidine, is subsequently chlorinated to produce the final product, 4,6-dichloro-2-methylpyrimidine. This guide details a method using triphosgene as a safer alternative to other chlorinating agents like phosphorus oxychloride (POCl3).[1][2]

The overall reaction scheme can be visualized as follows:

Caption: Two-step synthesis of 4,6-dichloro-2-methylpyrimidine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Cyclocondensation of Dimethyl Malonate

| Parameter | Value | Reference |

| Reactants Molar Ratio | ||

| Sodium Methoxide : Dimethyl Malonate | 2.5 - 4.5 : 1 | [2][3] |

| Dimethyl Malonate : Acetamidine HCl | 1 : 1 - 2 | [2][3] |

| Solvent | ||

| Solvent | Methanol | [2][3] |

| Solvent to Dimethyl Malonate Ratio | 10 - 12 : 1 (mL/g) | [2] |

| Reaction Conditions | ||

| Initial Temperature | Ice bath (0-5 °C) | [2][3] |

| Reaction Temperature | 18-25 °C | [2][3] |

| Reaction Time | 3-5 hours | [2][3] |

| Work-up | ||

| Crystallization Temperature | 0 °C | [2][3] |

| Crystallization Time | 3-5 hours | [2][3] |

| Final pH | 1-2 | [2][3] |

Table 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine

| Parameter | Value | Reference |

| Reactants Molar Ratio | ||

| 4,6-dihydroxy-2-methylpyrimidine : N,N-Diethylaniline : Triphosgene | 1 : 2 - 3 : 2 - 3 | [2] |

| Solvent | ||

| Solvent | Dichloroethane | [2] |

| Reaction Conditions | ||

| Temperature | Reflux | [2] |

| Reaction Time | 6-8 hours | [2] |

| Work-up | ||

| Washing Agents | Water, 4mol/L Hydrochloric acid, Water | [2] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4,6-dichloro-2-methylpyrimidine.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This procedure is adapted from the method described in patent CN102432547A.[2]

-

Reaction Setup: In a suitable reaction vessel, under an ice bath, add sodium methoxide, dimethyl malonate, and acetamidine hydrochloride to methanol. The molar ratio of sodium methoxide to dimethyl malonate should be between 2.5 and 4.5 to 1, and the molar ratio of dimethyl malonate to acetamidine hydrochloride should be between 1 to 1 and 2.[2][3] The volume of methanol should be 10-12 mL per gram of dimethyl malonate.[2]

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir the mixture at this temperature for 3-5 hours.[2][3]

-

Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.[2][3]

-

Isolation and Purification: To the residue, add water to dissolve the solids. Adjust the pH of the solution to 1-2 with a suitable acid. Stir the mixture at 0 °C for 3-5 hours to induce crystallization.[2][3] Collect the white solid product by suction filtration.

-

Washing and Drying: Wash the collected solid first with a mixture of ice and water, and then with ice-cold methanol at 0-5 °C. Dry the purified product to obtain 4,6-dihydroxy-2-methylpyrimidine.[2]

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

This procedure is also adapted from patent CN102432547A.[2]

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser, add the 4,6-dihydroxy-2-methylpyrimidine obtained from the previous step, N,N-diethylaniline, and dichloroethane. The molar ratio of 4,6-dihydroxy-2-methylpyrimidine to N,N-diethylaniline to triphosgene should be 1 : 2-3 : 2-3.[2]

-

Reaction: Heat the mixture to reflux. Slowly add a solution of triphosgene in dichloroethane to the refluxing mixture. Continue the reflux for 6-8 hours.[2]

-

Work-up and Purification: After the reaction is complete, cool the reaction solution. Wash the organic layer successively with water, 4 mol/L hydrochloric acid, and then water again.[2]

-

Isolation: Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.

-

Final Purification: Recrystallize the crude product from a suitable solvent and decolorize if necessary to obtain the final solid product, 4,6-dichloro-2-methylpyrimidine.[2]

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow.

References

Spectroscopic Profile of 6-Chloro-2-Methyl-4-Pyrimidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloro-2-Methyl-4-Pyrimidinol. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis based on predicted values derived from structurally analogous compounds and established spectroscopic principles. The methodologies for obtaining such data are also outlined to guide researchers in their own experimental work.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of similar substituted pyrimidines and serve as a reliable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.5 | Singlet (broad) | 1H | N-H (pyrimidinol tautomer) |

| ~6.5 - 6.8 | Singlet | 1H | C5-H |

| ~2.4 - 2.6 | Singlet | 3H | C2-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C4 |

| ~160 - 165 | C2 |

| ~155 - 160 | C6 |

| ~110 - 115 | C5 |

| ~20 - 25 | C2-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad, Strong | O-H and N-H stretching (from tautomeric forms) |

| ~3050 | Medium | C-H stretching (aromatic) |

| ~2950 | Medium | C-H stretching (methyl) |

| 1680 - 1640 | Strong | C=O stretching (pyrimidinone tautomer) |

| 1620 - 1580 | Strong | C=N and C=C stretching (ring vibrations) |

| ~1450 | Medium | C-H bending (methyl) |

| 1200 - 1000 | Medium | C-O stretching |

| 800 - 750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Predicted Fragment |

| 144/146 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 116/118 | [M - CO]⁺ |

| 109 | [M - Cl]⁺ |

| 81 | [M - Cl - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

Navigating the Solubility Landscape of 6-Chloro-2-Methyl-4-Pyrimidinol: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of 6-Chloro-2-Methyl-4-Pyrimidinol, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its anticipated solubility characteristics and a detailed protocol for its empirical determination in various organic solvents.

Executive Summary

Qualitative Solubility Profile

The solubility of a compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. Pyrimidine, the core structure of this compound, is a polar molecule soluble in water and many organic solvents.[1] The substituents on the pyrimidine ring significantly influence its overall solubility.

-

The Pyrimidinol Core: The hydroxyl group (-OH) of the pyrimidinol tautomer can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents like alcohols. The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors, contributing to solubility in polar solvents.

-

Influence of the Chloro Group: The chloro (-Cl) substituent is an electron-withdrawing group that increases the molecule's polarity. However, its contribution to solubility can be complex. While it can increase interactions with polar solvents, it also increases the molecular weight and can have hydrophobic characteristics, potentially limiting solubility in very polar solvents like water. The presence of a chlorine atom can lead to profound effects on pharmacokinetic parameters.[2][3]

-

Influence of the Methyl Group: The methyl (-CH3) group is a non-polar, hydrophobic substituent. Its presence is expected to slightly decrease solubility in polar solvents and increase it in non-polar or moderately polar organic solvents. The interplay between the chloro and methyl groups, which have similar van der Waals volumes, can influence the crystal lattice energy of the solid, thereby affecting its solubility.[4]

Based on these structural features, this compound is anticipated to exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol), and lower solubility in non-polar solvents (e.g., hexane, toluene).

Recommended Organic Solvents for Solubility Studies

The following table provides a list of common organic solvents used in pharmaceutical research, categorized by their polarity. These solvents are recommended for a comprehensive solubility study of this compound.

| Solvent Category | Solvent Name | Polarity Index | Rationale for Inclusion |

| Polar Protic | Methanol | 5.1 | Capable of hydrogen bonding; often a good starting point for polar compounds. |

| Ethanol | 4.3 | Similar to methanol but slightly less polar; widely used in pharmaceutical processing. | |

| Isopropanol | 3.9 | Offers a further step down in polarity within protic solvents. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | A powerful, highly polar solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | Another strong polar aprotic solvent, often used when DMSO is not suitable. | |

| Acetonitrile | 5.8 | A common solvent in chromatography, its solubility data is valuable for analytical method development. | |

| Acetone | 5.1 | A moderately polar solvent with good solvating power for a range of compounds. | |

| Moderately Polar | Ethyl Acetate | 4.4 | An ester with moderate polarity, often used in extractions and chromatography. |

| Dichloromethane (DCM) | 3.1 | A halogenated solvent effective for a wide range of organic compounds. | |

| Non-Polar | Toluene | 2.4 | An aromatic hydrocarbon, useful for assessing solubility in non-polar environments. |

| Hexane | 0.1 | A non-polar aliphatic hydrocarbon, representing the lower end of the polarity scale. |

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7]

4.1. Materials and Apparatus

-

This compound (solid, pure)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

-

Equilibration:

-

Seal the vials and place them in the thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[8][9][10][11]

-

-

Quantification:

-

Calculate the solubility of the compound in the original solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

4.3. Analytical Method Considerations

-

HPLC-UV: This is the preferred method for its specificity and sensitivity. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

UV-Vis Spectroscopy: This method can be used if the compound has a distinct chromophore and there are no interfering substances. A calibration curve based on Beer-Lambert's law is necessary.[12][13][14]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not readily published, this guide provides a robust framework for its determination. By understanding the qualitative aspects of its solubility based on its chemical structure and by implementing the detailed shake-flask experimental protocol, researchers can generate the necessary data to advance their work in drug discovery and development. The provided workflow and solvent recommendations offer a systematic approach to characterizing this important pharmaceutical intermediate.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. tandfonline.com [tandfonline.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-2-Methyl-4-Pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2-Methyl-4-Pyrimidinol, a key intermediate in the synthesis of a variety of biologically active compounds. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its role as a versatile building block in medicinal chemistry.

Chemical Identity

IUPAC Name: 6-chloro-2-methyl-1H-pyrimidin-4-one

Synonyms:

-

This compound

-

6-Chloro-2-methylpyrimidin-4-ol

-

4-Chloro-2-methyl-6-hydroxypyrimidine

-

6-Chloro-2-methyl-4(3H)-pyrimidone

-

6-Chloro-2-methylpyrimidin-4-one

-

2-Methyl-4-chloro-6-hydroxypyrimidine

-

4-Hydroxy-6-chloro-2-methylpyrimidine

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O | PubChem |

| Molecular Weight | 144.56 g/mol | PubChem |

| CAS Number | 17551-52-9 | Simson Pharma Limited[1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 233-236 °C | ChemicalBook |

| Boiling Point (Predicted) | 205.4 ± 50.0 °C | ChemicalBook |

| pKa (Predicted) | 7.33 ± 0.50 | ChemicalBook |

| InChI | 1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) | Sigma-Aldrich |

| SMILES | CC1=NC(=O)C=C(N1)Cl | Fisher Scientific[2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of a dihydroxypyrimidine precursor. The following is a representative protocol based on established chemical transformations.[1]

Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4,6-dihydroxypyrimidine.

-

Chlorination: Add phosphorus oxychloride (POCl₃) in excess to the flask.

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloro-2-methylpyrimidine.

Step 2: Selective Hydrolysis to this compound

-

Reaction Setup: Dissolve the crude 4,6-dichloro-2-methylpyrimidine in a suitable solvent system, such as aqueous ethanol.

-

Hydrolysis: Add a controlled amount of a base (e.g., sodium hydroxide) to facilitate the selective hydrolysis of the chlorine atom at the 4-position. The chlorine at this position is generally more susceptible to nucleophilic attack.[1]

-

Monitoring: Monitor the reaction by TLC to ensure the formation of the desired product and minimize side reactions.

-

Acidification: Upon completion, acidify the reaction mixture to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A typical mobile phase could consist of a mixture of acetonitrile and water with an acidic modifier like formic acid for Mass Spectrometry (MS) compatibility.

-

Gas Chromatography (GC): GC can also be employed for purity assessment, particularly for checking for volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for structural confirmation.

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound.

Role as a Key Synthetic Intermediate

Extensive research has demonstrated that this compound is not primarily known for its own biological activity but serves as a crucial and versatile starting material for the synthesis of a wide range of biologically active molecules. Its pyrimidine core and reactive chloro group allow for various chemical modifications to produce compounds with therapeutic potential.

The following diagram illustrates the central role of this compound as a building block in the development of different classes of functional molecules.

References

An In-depth Technical Guide to 6-Chloro-2-Methyl-4-Pyrimidinol: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 6-Chloro-2-Methyl-4-Pyrimidinol, with a focus on its discovery, historical context, and detailed synthetic methodologies. While information on its direct involvement in specific signaling pathways is not extensively documented in current literature, its role as a crucial intermediate in the synthesis of bioactive molecules suggests its importance in medicinal chemistry and drug discovery.

Introduction and Physicochemical Properties

This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are of paramount importance in biological systems and medicinal chemistry. The pyrimidine scaffold is a core component of nucleobases such as cytosine, thymine, and uracil, and is found in numerous therapeutic agents. This compound, with its reactive chloro and hydroxyl groups, serves as a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6-chloro-2-methylpyrimidin-4-ol | |

| Synonyms | 6-chloro-2-methyl-4(3H)-pyrimidone, 4-Chloro-2-methyl-6-hydroxypyrimidine | [1] |

| CAS Number | 17551-52-9 | [1] |

| Molecular Formula | C₅H₅ClN₂O | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 228-238 °C |

Discovery and Historical Context

The specific discovery of this compound is not attributed to a single individual or a seminal publication. Its existence is a result of the broader historical development of pyrimidine chemistry, which began in the late 19th century. The general synthetic strategies for substituted pyrimidines were established over many decades, and this compound emerged as a readily accessible intermediate through these well-established reaction pathways. Its significance is primarily recognized in the context of its utility in the synthesis of a wide range of biologically active compounds, particularly as a precursor in the development of pharmaceuticals.

Synthetic Methodologies

The synthesis of this compound is a multi-step process that typically involves the initial construction of the pyrimidine ring, followed by chlorination and selective hydrolysis. The following sections provide detailed experimental protocols for the key steps in its synthesis, primarily derived from patented industrial methods.

Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

The first step involves a condensation reaction to form the core pyrimidine structure.

Experimental Protocol:

-

Materials: Methanol, sodium methoxide, dimethyl malonate, acetamidine hydrochloride, hydrochloric acid.

-

Procedure:

-

In a suitable reaction vessel, add 150 mL of methanol and cool the vessel in an ice bath.

-

While stirring, add 18.4 g (0.34 mol) of sodium methoxide to the methanol.

-

Once the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

-

Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 4 hours, during which the solution will become a creamy white.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).

-

Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4mol/L hydrochloric acid.

-

A white solid will precipitate. Stir and crystallize the mixture at 0 °C for 4 hours.

-

Collect the solid by suction filtration.

-

Wash the solid sequentially with ice-cold water and ice-cold methanol (0-5 °C).

-

Dry the solid to obtain 2-Methyl-4,6-dihydroxypyrimidine.[3]

-

Table 2: Quantitative Data for the Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

| Parameter | Value | Reference |

| Yield | 86% | [3] |

Logical Relationship of Synthesis Step 1

Caption: Synthetic workflow for 2-Methyl-4,6-dihydroxypyrimidine.

Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

The dihydroxy intermediate is then chlorinated to produce the dichloro derivative.

Experimental Protocol:

-

Materials: 2-Methyl-4,6-dihydroxypyrimidine, N,N-diethylaniline, dichloroethane, triphosgene, hydrochloric acid, anhydrous sodium sulfate.

-

Procedure:

-

In a 250 mL three-necked flask, add 10 g (0.08 mol) of 2-Methyl-4,6-dihydroxypyrimidine, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.

-

Heat the mixture to reflux.

-

Slowly add a solution of 83 g (0.2 mol) of triphosgene dissolved in 40 mL of dichloroethane.

-

Continue to reflux the reaction mixture for 6 hours.

-

After the reaction, wash the solution successively with 100 mL of water, 100 mL of 4mol/L hydrochloric acid, and another 100 mL of water.

-

Dry the dichloroethane layer over anhydrous sodium sulfate and then filter.

-

Concentrate the filtrate under reduced pressure to obtain a faint yellow solid.

-

Recrystallize the solid from 50 mL of dichloroethane and decolorize with activated carbon to obtain light yellow solid 4,6-Dichloro-2-methylpyrimidine.[3]

-

Table 3: Quantitative Data for the Synthesis of 4,6-Dichloro-2-methylpyrimidine

| Parameter | Value | Reference |

| Yield | 92% | [3] |

| Melting Point | 42-44 °C | [3] |

Experimental Workflow for Dichlorination

Caption: Dichlorination of the pyrimidine intermediate.

Step 3: Selective Hydrolysis to this compound

The final step is the regioselective hydrolysis of one of the chlorine atoms. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 6-position due to the electronic effects of the nitrogen atoms in the pyrimidine ring.[1]

Experimental Protocol (General Description):

Detailed, specific public-domain protocols for this final selective hydrolysis step are less common than for the preceding steps, as it is often part of a larger, proprietary synthetic sequence. However, the general principle involves controlled hydrolysis of 4,6-dichloro-2-methylpyrimidine.[1] This can be achieved by reacting 4,6-dichloro-2-methylpyrimidine with a hydroxide source (e.g., aqueous sodium hydroxide) under carefully controlled conditions (e.g., temperature, reaction time) to favor the mono-hydrolysis product. The reaction would then be neutralized and the product isolated and purified.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain that detail the direct interaction or modulation of signaling pathways by this compound itself. Its primary role in the scientific literature is that of a chemical intermediate. However, the broader class of pyrimidine derivatives exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, by targeting various enzymes and receptors.[4][5] It is plausible that derivatives synthesized from this compound could be designed to interact with specific biological targets, but further research is required to establish such connections.

Conclusion

This compound is a valuable and versatile chemical intermediate with a synthesis rooted in the established principles of pyrimidine chemistry. While a specific historical "discovery" moment is not apparent, its utility in the synthesis of more complex, potentially bioactive molecules is well-documented in the patent literature. This guide provides researchers and drug development professionals with a solid foundation of its physicochemical properties and detailed synthetic methodologies, which are crucial for its application in further research and development endeavors. Future investigations into the biological activities of derivatives of this compound may yet reveal its indirect contribution to the modulation of key signaling pathways.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4,6-dichloro-2-methylpyrimidine

Introduction

4,6-dichloro-2-methylpyrimidine is a critical heterocyclic building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] It serves as a key intermediate in the production of kinase inhibitors, antifungal agents, herbicides, and pesticides.[1] Its versatile reactivity, stemming from the two chlorine atoms, allows for subsequent nucleophilic substitution reactions to build more complex molecular architectures. This document provides a detailed protocol for the synthesis of 4,6-dichloro-2-methylpyrimidine from 6-chloro-2-methyl-4-pyrimidinol (which exists in tautomeric equilibrium with 4,6-dihydroxy-2-methylpyrimidine), intended for researchers and professionals in chemical synthesis and drug development. The protocol is based on established chlorination methods using common laboratory reagents.

Figure 1. General reaction scheme for the chlorination of this compound.

Quantitative Data Summary

The synthesis of 4,6-dichloro-2-methylpyrimidine can be achieved using various chlorinating agents. The choice of reagent can affect reaction conditions, safety considerations, and overall yield. Below is a summary of quantitative data from representative protocols.

| Parameter | Method 1: Thionyl Chloride | Method 2: Triphosgene | Method 3: Phosphorus Oxychloride |

| Starting Material | 4,6-dihydroxy-2-methylpyrimidine | 4,6-dihydroxy-2-methylpyrimidine | Hydroxypyrimidines |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Triphosgene | Phosphorus Oxychloride (POCl₃) |

| Solvent | Acetonitrile[2][3] | Dichloroethane[4] | Solvent-free[5] |

| Base/Additive | None Specified | N,N-Diethylaniline[4] | Pyridine[5] |

| Reaction Temperature | 80 °C[2][3] | Reflux[4] | 140-160 °C[5] |

| Reaction Time | 3 hours[2][3] | 6-8 hours[4] | 2 hours[5] |

| Reported Yield | 94%[2][3] | 92%[4] | >80%[5] |

| Product Purity | High (purified by column chromatography) | High (purified by recrystallization) | High (purified by filtration/distillation) |

| Product Melting Point | 41.5-45.5 °C[3][6] | 42-44 °C[4] | Not specified |

Detailed Experimental Protocol

This protocol details the synthesis using thionyl chloride, which provides a high yield and utilizes a straightforward procedure.[2][3]

Materials and Equipment:

-

4,6-dihydroxy-2-methylpyrimidine (starting material)

-

Thionyl chloride (SOCl₂)

-

Acetonitrile (CH₃CN)

-

Ice water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Standard laboratory glassware

-

Column chromatography setup (Silica gel)

-

Thin Layer Chromatography (TLC) plates

Safety Precautions:

-

This procedure must be performed in a well-ventilated fume hood.

-

Thionyl chloride is highly corrosive and toxic. It reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and cautiously.

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add 4,6-dihydroxy-2-methylpyrimidine (e.g., 5.0 g, 0.04 mol).

-

Add acetonitrile as the solvent.

-

Slowly add thionyl chloride (e.g., 18.9 g, 0.16 mol) to the mixture while stirring.

-

-

Reaction:

-

Equip the flask with a reflux condenser.

-

Heat the reaction mixture to 80 °C using a heating mantle.

-

Maintain stirring and temperature for 3 hours.

-

Monitor the reaction progress by TLC until the starting material spot disappears.[3]

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.

-

Caution: Slowly and carefully pour the resulting residue into a beaker containing ice water (e.g., 50 g).[2][3] This step is exothermic.

-

A solid precipitate of 4,6-dichloro-2-methylpyrimidine will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

-

Purification:

-

Characterization:

Figure 2. Experimental workflow for the synthesis of 4,6-dichloro-2-methylpyrimidine.

References

- 1. Page loading... [guidechem.com]

- 2. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]

- 4. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,6-Dichloro-2-methylpyrimidine 98 1780-26-3 [sigmaaldrich.com]

Application Notes and Protocols for 6-Chloro-2-Methyl-4-Pyrimidinol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methyl-4-pyrimidinol is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a common feature in numerous pharmaceuticals, and the presence of a reactive chlorine atom at the 6-position allows for facile derivatization through various chemical reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a focus on anticancer and antimicrobial applications.

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in nucleobases and its ability to interact with various biological targets.[1] The functionalization of the pyrimidine ring is a key strategy in drug discovery to modulate the pharmacological properties of lead compounds. This compound offers a strategic advantage in this process, enabling the introduction of diverse substituents at the C6-position, which can significantly influence the biological activity of the resulting molecules.

Key Chemical Transformations

The primary utility of this compound as an intermediate lies in the reactivity of its C6-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions provide robust and versatile methods for creating new carbon-carbon and carbon-nitrogen bonds, leading to a diverse range of substituted pyrimidine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the carbon bearing the chlorine atom. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, thiols, and alkoxides. Reactions with amines are particularly valuable for the synthesis of 2,4-diaminopyrimidine derivatives, a scaffold found in many kinase inhibitors.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl groups. This reaction typically employs a palladium catalyst and a base to couple the chloropyrimidine with a boronic acid or its ester. This method is widely used to synthesize biaryl and heteroaryl-aryl compounds with potential applications as kinase inhibitors and other therapeutic agents.

Applications in Drug Discovery

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Agents: EGFR Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy.[2] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and survival.[3][4] Many EGFR inhibitors feature a 4-aminopyrimidine or quinazoline core that binds to the ATP-binding site of the kinase domain. By utilizing this compound as a starting material, novel EGFR inhibitors can be synthesized through the introduction of appropriate side chains at the 6-position that can interact with key residues in the EGFR active site.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a conformational change, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3] These phosphorylated tyrosines act as docking sites for various adaptor proteins, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[5][6] EGFR inhibitors block these downstream signals by preventing ATP from binding to the kinase domain.

Antimicrobial Agents

The pyrimidine nucleus is also a key structural motif in many antimicrobial agents. By modifying the substituents on the pyrimidine ring, it is possible to develop compounds with potent activity against a range of bacterial and fungal pathogens. The synthesis of novel pyrimidine derivatives from this compound allows for the exploration of new chemical space in the search for effective antimicrobial drugs.

Data Presentation

The following tables summarize the biological activity of various pyrimidine derivatives synthesized from chloro-pyrimidine precursors.

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-dichloro-6-methylpyrimidine derivatives | H1975 (NSCLC) | 0.65 | [7] |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375, C32, DU145, MCF-7/WT | Most active derivative showed significant inhibition | [1] |

| 6-Aryl-4-(...)-2-S-benzylthiopyrimidines | Not Specified | Potent anti-inflammatory and analgesic activity | [1] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine | S. aureus | 0.87 | [8] |

| B. subtilis | 0.96 | [8] | |

| E. coli | 0.91 | [8] | |

| P. aeruginosa | 0.77 | [8] | |

| C. albicans | 1.73 | [8] | |

| A. niger | 1.68 | [8] | |

| 2,4,6-trisubstituted pyrimidines | Bacillus pumilis, Escherichia coli | Significant activity compared to standard antibiotics | [1] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Experimental Protocols

The following are generalized protocols for the key chemical transformations of this compound. These may require optimization based on the specific substrate and desired product.

General Experimental Workflow

Protocol 1: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, morpholine)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Solvent (e.g., ethanol, isopropanol, THF)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-amino-2-methyl-4-pyrimidinol derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent (e.g., toluene, dioxane, DME, often with water)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Celite

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel (e.g., a Schlenk flask), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the 6-aryl-2-methyl-4-pyrimidinol derivative.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of a diverse range of biologically active pyrimidine derivatives. The straightforward functionalization of its 6-chloro position through nucleophilic substitution and Suzuki-Miyaura coupling reactions provides medicinal chemists with powerful tools to explore new chemical space in the pursuit of novel therapeutics. The application notes and protocols provided herein serve as a guide for researchers in the fields of drug discovery and development to effectively utilize this important building block in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Chloro-2-Methyl-4-Pyrimidinol in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utility of 6-Chloro-2-Methyl-4-Pyrimidinol as a versatile building block in nucleophilic substitution reactions. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the strategic placement of a chloro leaving group at the 6-position, along with a hydroxyl group at the 4-position, offers multiple avenues for synthetic diversification.[1] This document details the chemical reactivity of this compound and provides experimental protocols for its derivatization. The information presented is intended to guide researchers in the synthesis of novel pyrimidine-based compounds for applications in drug discovery and materials science.

Introduction to Nucleophilic Substitution on Pyrimidines

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of the two ring nitrogen atoms withdraws electron density from the carbon atoms, facilitating the attack of nucleophiles. The chlorine atom at the 6-position of this compound serves as a good leaving group in these reactions, enabling the introduction of a wide array of functional groups.

The general mechanism for the SNAr reaction on a chloropyrimidine proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

Chemical Reactivity and Derivatization Strategies

This compound offers two primary sites for functionalization: the chloro group at the 6-position and the hydroxyl group at the 4-position.

-

Substitution of the 6-Chloro Group: The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of 6-substituted-2-methyl-4-pyrimidinol derivatives.[1]

-

Reactions of the 4-Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to produce the corresponding ethers and esters.[1] It is important to note that under certain conditions, the hydroxyl group can exist in tautomeric equilibrium with the corresponding pyrimidin-4(3H)-one form, which may influence its reactivity.[1]

Experimental Protocols

The following protocols are provided as a general guide for performing nucleophilic substitution reactions on this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates and nucleophiles.

Protocol 1: General Procedure for Nucleophilic Substitution of the 6-Chloro Group with Amines (Conventional Heating)

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq.)

-

Amine nucleophile (1.0-1.2 eq.)

-

Anhydrous solvent (e.g., DMF, DMSO, or THF)

-

Non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5-2.0 eq.)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

-

Add the amine nucleophile to the solution.

-

Add the non-nucleophilic base to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-2-methyl-4-pyrimidinol derivative.

Protocol 2: Microwave-Assisted Nucleophilic Substitution of the 6-Chloro Group with Anilines

Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 2-anilinopyrimidine derivatives. This protocol is adapted from the synthesis of related anilinopyrimidines.

Materials:

-

This compound (1.0 eq.)

-

Substituted aniline (1.0 eq.)

-

Ethanol

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound and the substituted aniline in ethanol.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 160 °C for 10-30 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the pure 6-anilino-2-methyl-4-pyrimidinol derivative.

Protocol 3: O-Alkylation of the 4-Hydroxyl Group

This protocol outlines a general procedure for the O-alkylation of the 4-hydroxyl group.

Materials:

-

This compound (1.0 eq.)

-

Alkylating agent (e.g., alkyl halide, 1.1 eq.)

-

Base (e.g., K₂CO₃, NaH)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

-

To a solution of this compound in an anhydrous solvent, add the base and stir for a short period at room temperature.

-

Add the alkylating agent to the mixture.

-

Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the 6-chloro-4-alkoxy-2-methylpyrimidine.

Data Presentation

The following tables summarize representative quantitative data for nucleophilic substitution reactions on chloropyrimidine scaffolds. While not all data is for this compound directly, it provides a strong indication of expected yields and reaction conditions.

Table 1: Nucleophilic Substitution of the Chloro Group with Anilines (Analogous Systems)

| Entry | Nucleophile (Aniline Derivative) | Product | Yield (%) | Reaction Time (h) | Ref. |

| 1 | 2,5-Dimethoxyaniline | 6-Chloro-4-(N-(2,5-dimethoxy)phenyl)-2,4-pyrimidinediamine | 85 | 4 | [2] |

| 2 | 5-Chloro-2-methylaniline | 6-Chloro-4-(N-(5-chloro-2-methyl)phenyl)-2,4-pyrimidinediamine | 79 | 4.5 | [2] |

| 3 | 4-Bromoaniline | 6-Chloro-4-(N-(4-bromo)phenyl)-2,4-pyrimidinediamine | 80 | 6.5 | [2] |

| 4 | 4-Ethylaniline | 6-Chloro-4-(N-(4-ethyl)phenyl)-2,4-pyrimidinediamine | 84 | 7 | [2] |

Table 2: Microwave-Assisted Synthesis of 2-Anilinopyrimidines from 2-Chloro-4,6-dimethylpyrimidine

| Entry | Nucleophile (Aniline Derivative) | Yield (%) |

| 1 | 3,4,5-Trimethoxyaniline | 90 |

| 2 | Aniline | 91 |

| 3 | 3-Methoxyaniline | 90 |

| 4 | 3-Hydroxyaniline | 92 |

| 5 | 3-Methylaniline | 99 |

Visualizations

Signaling Pathway

The pyrimidine scaffold is a core component of many kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor, blocking a downstream signaling cascade often implicated in cell proliferation.

Caption: A diagram of a hypothetical kinase inhibition pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and purification of a 6-substituted-2-methyl-4-pyrimidinol derivative.

Caption: A diagram of the experimental workflow.

Logical Relationship

The following diagram illustrates the logical relationship between the functional groups of this compound and its potential derivatization pathways.

Caption: Derivatization pathways of the title compound.

References

Application Notes and Protocols: Reaction of 6-Chloro-2-Methyl-4-Pyrimidinol with Amines and Anilines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 6-amino-2-methyl-4-pyrimidinol derivatives through the nucleophilic aromatic substitution (SNAr) reaction of 6-chloro-2-methyl-4-pyrimidinol with various primary and secondary amines, as well as anilines. The protocols and data presented herein are compiled and adapted from established synthetic methodologies for related chloropyrimidines.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring is crucial for modulating the pharmacological properties of these molecules. The reaction of this compound with amines and anilines is a key transformation that allows for the introduction of diverse substituents at the 6-position, leading to the generation of libraries of compounds for drug discovery and development. This reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the amine acts as the nucleophile, displacing the chloride leaving group.

General Reaction Scheme

The fundamental reaction involves the displacement of the chlorine atom at the C6 position of the pyrimidine ring by an amine or aniline. The reaction is often facilitated by a base to neutralize the hydrochloric acid generated during the reaction and can be influenced by the choice of solvent and reaction temperature.

Caption: General reaction scheme for the synthesis of 6-amino-2-methyl-4-pyrimidinol derivatives.

Experimental Data Summary

The following tables summarize representative data for the reaction of various chloropyrimidines with amines and anilines. While the starting material is not exclusively this compound, the reaction conditions and outcomes provide valuable insights for designing similar syntheses.

Table 1: Reaction with Aliphatic Amines

| Entry | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methylamine | Ethanol | - | Reflux | - | - | |

| 2 | Hydrazine Hydrate | Ethanol | Triethylamine | Reflux | 2-4 | - | |

| 3 | Methylamine | THF | - | 10-15 | 5 | 71 |

Table 2: Reaction with Anilines

| Entry | Aniline Derivative | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | DMF | NaHCO₃ | rt | 1 | 95 | |

| 2 | 2-Methylaniline | DMF | NaHCO₃ | rt | 15 | 95 | |

| 3 | 3-Chloroaniline | DMF | NaHCO₃ | rt | 2 | 94 | |

| 4 | 4-Methoxyaniline | DMF | NaHCO₃ | rt | 0.5 | 99 | |

| 5 | 5-Chloro-2-methylaniline | - | Triethylamine | 80-90 | 4.5 | 79 | |

| 6 | 4-Chloroaniline | - | Triethylamine | 80-90 | 14 | 78 | |

| 7 | Aniline | 2-Propanol | HCl (cat.) | 80 | 22 | - | |

| 8 | 4-Fluoroaniline | 2-Propanol | HCl (cat.) | 80 | 22 | - |

Experimental Protocols

The following are generalized protocols for the reaction of this compound with amines and anilines, based on common laboratory practices for similar transformations.

Protocol 1: General Procedure for Reaction with Aliphatic Amines

This protocol is adapted from procedures for the amination of related chloropyrimidines.

Workflow Diagram

Caption: Workflow for the reaction of this compound with aliphatic amines.

Materials:

-

This compound

-

Aliphatic amine (e.g., methylamine, ethylamine, piperidine)

-

Solvent (e.g., ethanol, isopropanol, THF, DMF)

-

Base (e.g., triethylamine, diisopropylethylamine (DIPEA), NaHCO₃, K₂CO₃) - Optional, but recommended

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard workup and purification equipment

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the aliphatic amine (1.1-2.0 eq).

-

If an acid scavenger is required, add a base such as triethylamine (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or silica gel column chromatography to afford the desired 6-amino-2-methyl-4-pyrimidinol derivative.

Protocol 2: General Procedure for Reaction with Anilines

This protocol is based on the reaction of chloropyrimidines with various substituted anilines.

Workflow Diagram

Caption: Workflow for the reaction of this compound with anilines.

Materials:

-

This compound

-

Substituted or unsubstituted aniline

-

Solvent (e.g., DMF, ethanol, 2-propanol)

-

Base (e.g., NaHCO₃, triethylamine)

-

Round-bottom flask

-

Stirring apparatus

-

Standard workup and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF.

-

Add the aniline derivative (1.0-1.2 eq) followed by a base like sodium bicarbonate (1.5 eq).

-

Stir the reaction mixture at room temperature or heat as required (e.g., 80-90 °C for less reactive anilines).

-

Monitor the reaction for completion by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Chloropyrimidines and amines can be toxic and irritating. Handle with care and avoid inhalation or skin contact.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion